2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole
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Overview
Description
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the reduction of a carbon-carbon double bond in an enoyl moiety that is covalently linked to an acyl carrier protein (ACP) .
Mode of Action
The compound this compound interacts with its target enzyme by binding to the active site, thereby inhibiting the enzyme’s function . This interaction disrupts the normal functioning of the fatty acid synthesis pathway, leading to changes in the cellular processes of the organism.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting the Enoyl-[acyl-carrier-protein] reductase [NADH] FabI enzyme, the compound disrupts the normal synthesis of fatty acids. This disruption can lead to downstream effects such as alterations in cell membrane integrity and function, ultimately affecting the survival and growth of the organism.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effect on the fatty acid synthesis pathway . By inhibiting a key enzyme in this pathway, the compound can disrupt the normal cellular processes, potentially leading to cell death.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit antifungal properties
Cellular Effects
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole has been shown to have effects on various types of cells. It has been tested against a group of phytopathogenic fungi, showing interesting activity against Botrytis cinerea, Fusarium oxysporum, and Aspergillus spp
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2-mercaptobenzimidazole with 4-methylbenzyl halides in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out in an aqueous medium, making it an environmentally friendly approach . The general reaction scheme is as follows:
2-Mercaptobenzimidazole+4-Methylbenzyl HalideKOH, H2Othis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antifungal agent.
Medicine: Benzimidazole derivatives are known for their anticancer, antiviral, and antiparasitic activities.
Industry: It can be used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-iodobenzyl)thio)benzo[d]thiazole
- 2-(benzylthio)benzo[d]oxazole
- 2-aminothiazole derivatives
Uniqueness
2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other similar compounds, it may exhibit different levels of activity and selectivity in various applications .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-6-8-12(9-7-11)10-18-15-16-13-4-2-3-5-14(13)17-15/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMKQOOVHYAHEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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